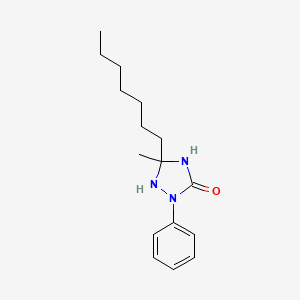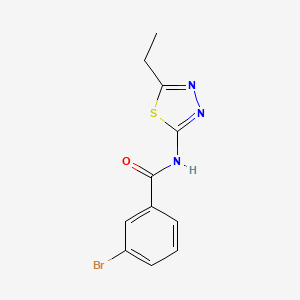![molecular formula C16H20N4OS B5133157 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5133157.png)
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide, also known as SBI-0637142, is a small molecule inhibitor of the protein kinase CK1 epsilon. CK1 epsilon is a serine/threonine kinase that regulates various cellular processes including circadian rhythm, Wnt signaling, and DNA damage response. SBI-0637142 has shown potential as a therapeutic agent for various diseases including cancer, inflammation, and neurodegenerative disorders.
作用機序
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide specifically targets CK1 epsilon, which is involved in various cellular processes. CK1 epsilon regulates the stability and activity of various proteins including PERIOD, a key component of the circadian clock, and beta-catenin, a key component of the Wnt signaling pathway. N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide inhibits CK1 epsilon activity, leading to downstream effects on these pathways and ultimately resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer cell lines, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide inhibits cell growth and induces cell death via apoptosis. In animal models of inflammation, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide reduces cytokine production and suppresses immune cell activation. In animal models of neurodegenerative disorders, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide reduces beta-amyloid plaque formation and improves cognitive function.
実験室実験の利点と制限
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. Additionally, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has shown promising results in various preclinical models, indicating its potential as a therapeutic agent. However, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide also has limitations. Its mechanism of action is not fully understood, and its specificity for CK1 epsilon may lead to off-target effects. Furthermore, its efficacy and safety in humans have not been fully evaluated.
将来の方向性
There are several future directions for research on N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide. Further studies are needed to fully understand its mechanism of action and specificity for CK1 epsilon. Additionally, studies in human subjects are needed to evaluate its safety and efficacy as a therapeutic agent. Furthermore, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide could be modified to improve its pharmacokinetic properties and reduce off-target effects. Finally, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide could be studied in combination with other therapeutic agents to enhance its efficacy and reduce the development of resistance.
合成法
The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide involves several steps, starting with the reaction of 2-chloro-4-(ethylthio)pyrimidine with 2-aminothiazole to form 2-(4-ethylthiazol-2-yl)pyrimidine-4-amine. This compound is then reacted with 6-bromonicotinoyl chloride to form 6-(2-(4-ethylthiazol-2-yl)pyrimidin-4-yl)nicotinamide. Finally, the pyrrolidine ring is introduced via a reductive amination reaction with pyrrolidine and sodium cyanoborohydride.
科学的研究の応用
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been studied extensively in various preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and neuroinflammation. Furthermore, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide has shown potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-2-13-11-22-15(19-13)10-18-16(21)12-5-6-14(17-9-12)20-7-3-4-8-20/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRRQKQEILFLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5133085.png)
![2-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzamide](/img/structure/B5133103.png)


![2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5133116.png)

![2-[(2-fluorophenoxy)methyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B5133133.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133144.png)
![ethyl 4-[(3-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5133146.png)
![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5133158.png)
